molecular formula C12H9BrClNO2S B7737200 4-bromo-N-(3-chlorophenyl)benzenesulfonamide CAS No. 7454-56-0

4-bromo-N-(3-chlorophenyl)benzenesulfonamide

Cat. No.: B7737200
CAS No.: 7454-56-0
M. Wt: 346.63 g/mol
InChI Key: ZPRJCNCOSNVPFY-UHFFFAOYSA-N
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Description

4-bromo-N-(3-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₂H₉BrClNO₂S and a molecular weight of 346.63 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position of the benzenesulfonamide ring and a chlorine atom at the 3-position of the phenyl ring. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-chlorophenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

    Electrophilic Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Substitution Products: Various substituted benzenesulfonamides.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines and related derivatives[][5].

Scientific Research Applications

4-bromo-N-(3-chlorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(3-chlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to similar compounds. This dual halogenation allows for versatile synthetic modifications and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-N-(3-chlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRJCNCOSNVPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255677
Record name 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-56-0
Record name 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7454-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-(3-chlorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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